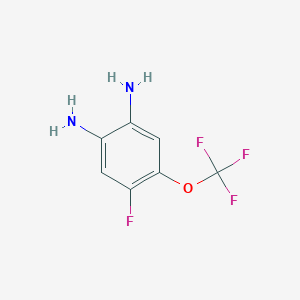

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6F4N2O . It appears as a yellow to brown to black powder or crystals or liquid .

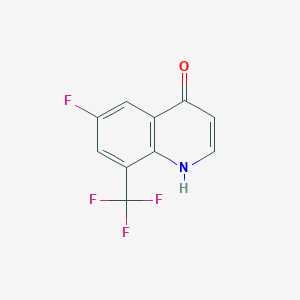

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=CC(OC(F)(F)F)=C(F)C=C1N . This indicates that the molecule consists of a benzene ring with two amine (-NH2) groups, one fluoro (-F) group, and one trifluoromethoxy (-OCF3) group attached.

Wissenschaftliche Forschungsanwendungen

Soluble Fluoro-polyimides

Research has shown that soluble fluoro-polyimides can be synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications requiring materials with these properties (Xie et al., 2001).

Cyclization of Difluoro-alkenes

The properties of fluorine have been utilized to accomplish disfavored 5-endo-trig cyclizations for 1,1-difluoro-1-alkenes, leading to the synthesis of ring-fluorinated hetero- and carbocycles. This highlights the significant role of vinylic fluorines in these reactions, contributing to the field of synthetic organic chemistry (Ichikawa et al., 2002).

Fluorinated Polyimides for Optics

Fluorinated diamines have been employed to synthesize polyimides with better optical transparency, organic solubility, and lower dielectric constants. These materials demonstrate the potential for use in optical and electronic applications due to their maintained mechanical and thermal properties along with enhanced optical characteristics (Chen et al., 2020).

Soluble Polyimides with Enhanced Properties

Studies on soluble polyimides based on isomeric ditrifluoromethyl substituted compounds show that these materials offer high glass transition temperatures, flexible and tough membranes, and enhanced gas permeability. Their properties are influenced by the position of trifluoromethyl substituents, which could make them suitable for various industrial applications (Qiu et al., 2006).

Semifluorinated Poly (ether imide)s

Research into semifluorinated poly (ether imide)s using a fluorinated diamine monomer has produced materials with better solubility, higher optical transparency, and outstanding mechanical properties and thermal stability. These findings suggest applications in areas requiring materials with high performance in these aspects (Li et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in the synthesis of bioactive molecules

Mode of Action

It’s known that the trifluoromethoxy group is a unique substituent in bioactive molecules . The mechanism of action of similar compounds involves nucleophilic attack on a positively charged halogen, followed by nucleophilic substitution by a fluoride .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that the trifluoromethoxy group is a unique substituent in bioactive molecules , suggesting that this compound may have potential bioactive effects.

Biochemische Analyse

Biochemical Properties

It is known that fluorinated compounds often interact with enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific compound and the biomolecules it interacts with .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-fluoro-5-(trifluoromethoxy)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSCUVRJSQMAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)

![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)

![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)